molecular formula C12H15ClN2O2 B3105644 Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate CAS No. 154313-12-9

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B3105644
CAS No.: 154313-12-9
M. Wt: 254.71 g/mol
InChI Key: WWRHUTAZABPCJA-PTNGSMBKSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate (CAS: 154313-12-9) is a hydrazonyl halide with a Z-configuration at the C=N bond. Its structure features a 3,5-dimethylphenyl substituent on the hydrazine moiety and a chlorine atom adjacent to the ester group. This compound is part of a broader class of hydrazones used in heterocyclic synthesis, particularly for constructing spiroheterocycles and bioactive molecules .

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-8(2)5-9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHUTAZABPCJA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC(=C1)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,5-dimethylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is often refluxed in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazinylidene group can be oxidized to form corresponding azo compounds.

    Reduction Reactions: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of ethyl (2Z)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate derivatives.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Synthesis:
The compound is primarily utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions. It can participate in:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols, making it useful for synthesizing more complex molecules.
  • Hydrazone Formation: The hydrazine moiety allows for the formation of hydrazone derivatives, which are important intermediates in organic synthesis.

Table 1: Key Reactions Involving Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Reaction TypeDescriptionConditions
Nucleophilic SubstitutionReplacement of chloro group with nucleophilesBasic conditions (e.g., NaOH)
Hydrazone FormationReaction with carbonyl compoundsAcidic or neutral conditions
OxidationConversion to corresponding oxidesOxidizing agents like KMnO4
ReductionFormation of aminesReducing agents like NaBH4

Medicinal Chemistry

Biological Activity:
this compound has garnered attention for its potential biological activities. Studies have indicated that compounds with hydrazone structures can exhibit:

  • Antibacterial Properties: Some derivatives have shown significant inhibitory effects against various bacterial strains, suggesting potential as new antibacterial agents.
  • Antitumor Activity: Preliminary research indicates that hydrazones can interact with specific molecular targets involved in cancer cell proliferation.

Case Study: Antibacterial Screening
In a study examining the antibacterial efficacy of hydrazone derivatives, certain modifications to the hydrazone structure were found to enhance activity against common pathogens, indicating that this compound could be a candidate for further development in this area.

Material Science

Polymeric Applications:
The compound's reactivity makes it suitable for use in polymer chemistry. It can act as a cross-linking agent or modifier in polymer formulations, potentially enhancing the properties of materials such as:

  • Coatings: Improving adhesion and durability.
  • Adhesives: Enhancing bonding strength through chemical interactions.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on biomolecules, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogues differ in the substituents on the phenyl ring (position, type, and number of groups) and halogenation patterns. A comparative analysis is provided below:

Compound (Substituent) Molecular Formula Molecular Weight Key Structural Features Reference
3,5-Dimethylphenyl (Target) C₁₂H₁₅ClN₂O₂ 254.71 Electron-donating methyl groups at meta positions; Z-configuration
4-Chlorophenyl C₁₀H₁₀Cl₂N₂O₂ 261.10 Electron-withdrawing Cl at para position; forms N–H···O hydrogen bonds in crystals
4-Methoxyphenyl C₁₁H₁₃ClN₂O₃ 256.68 Electron-donating OCH₃ at para position; monoclinic (P2₁) crystal system
2,4,5-Trichlorophenyl C₁₀H₈Cl₄N₂O₂ 329.99 Three Cl atoms (steric bulk); higher molecular weight
4-Fluorophenyl C₁₀H₁₀ClFN₂O₂ 256.65 Moderate electron-withdrawing F; potential for enhanced metabolic stability

Crystallographic and Physicochemical Properties

  • Crystal Packing: The 4-methoxyphenyl derivative crystallizes in a monoclinic system (P2₁) with unit cell parameters a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, β = 91.468°, and Z = 2 . The 4-chlorophenyl analogue forms helical chains via N–H···O hydrogen bonds, stabilizing the Z-configuration .
  • Thermal Stability : Halogenated derivatives (e.g., 2,4,5-trichlorophenyl) exhibit higher melting points due to increased intermolecular halogen bonding .

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate (CAS No. 154313-12-9) is an organic compound classified as a hydrazone. Its unique structure, characterized by a chloro group and a hydrazine linkage, contributes to its biological activity and potential applications in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

  • Molecular Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 3,5-dimethylphenylhydrazine under alkaline conditions. Common solvents for this reaction include ethanol or methanol, with sodium hydroxide often used as a base to facilitate the reaction. The process may also involve purification methods such as recrystallization or chromatography to isolate the desired compound from by-products.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and its potential to inhibit specific enzyme activities. The hydrazone functionality allows for nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways. The compound may interact with molecular targets involved in cancer progression and other diseases .

Anticancer Activity

Recent studies have indicated that hydrazones, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance, a study demonstrated that similar hydrazone derivatives inhibited the growth of various cancer cell lines by interfering with cell cycle progression and promoting programmed cell death .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell membranes and interfere with metabolic processes contributes to its effectiveness as an antimicrobial agent. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

StudyFindings
Anticancer Study This compound induced apoptosis in human cancer cell lines through caspase activation.
Antimicrobial Study Demonstrated effectiveness against multiple bacterial strains, showing potential for therapeutic use in infections.

Applications in Research

This compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Synthetic Organic Chemistry : As an intermediate in synthesizing novel chemical entities.

Q & A

Q. What are the optimized synthetic routes for Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate, and how do reaction conditions influence yield and purity?

The compound is synthesized via coupling of a diazonium salt with a β-keto ester precursor. A typical procedure involves:

  • Chilling a solution of ethyl 2-chloro-3-oxobutanoate (or 3-chloropentane-2,4-dione) in ethanol to 273 K.
  • Slow addition of a diazonium chloride solution (e.g., from 3,5-dimethylaniline) under acidic conditions.
  • Stirring for 15–30 minutes, followed by refrigeration to precipitate the product . Yield optimization (up to 80%) relies on controlling temperature, stoichiometry of sodium acetate (as a buffer), and slow diazonium salt addition to minimize side reactions .

Q. How is the Z-configuration of the hydrazone group confirmed, and what analytical techniques are critical for structural validation?

The Z-configuration is confirmed via single-crystal X-ray diffraction (SCXRD), which reveals planar geometry of the Caryl–NH–N=C unit and a torsion angle <1° . Additional techniques include:

  • NMR : Distinct chemical shifts for the hydrazone NH (~δ 10–12 ppm) and ester carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR).
  • IR : Stretching vibrations at ~1600–1650 cm1^{-1} (C=N) and ~1720 cm1^{-1} (ester C=O) .

Q. What solvents and crystallization conditions are suitable for obtaining high-quality crystals for SCXRD analysis?

Ethanol is commonly used for recrystallization due to the compound’s moderate solubility. Slow evaporation at 4°C yields crystals suitable for SCXRD. Monoclinic crystal systems (e.g., space group P21P2_1) with unit cell parameters a4.75a \approx 4.75 Å, b9.93b \approx 9.93 Å, c13.31c \approx 13.31 Å are typical . Hydrogen bonding between the hydrazone NH and ester carbonyl oxygen stabilizes helical chains along the crystallographic b-axis .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 3,5-dimethyl vs. 4-methoxy) impact molecular packing and intermolecular interactions?

Comparative SCXRD studies show that para-substituents (e.g., 4-methoxy) introduce steric and electronic effects, altering hydrogen-bonding networks. For example:

  • 3,5-Dimethyl groups enhance hydrophobic interactions, increasing melting points (~94°C) compared to methoxy derivatives .
  • Methoxy groups induce stronger NH···O hydrogen bonds, influencing crystal density and thermal stability .

Q. What challenges arise in resolving contradictory spectral or crystallographic data, and how are they addressed?

Discrepancies in melting points or NMR shifts between studies often stem from:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. THF) can yield distinct polymorphs .
  • Dynamic effects : Rotational barriers around the C=N bond may cause splitting in 1H^{1}\text{H} NMR at higher temperatures. Low-temperature NMR or DFT calculations can clarify these effects .
  • Refinement errors : Use of robust software (SHELXL, WinGX) with high data-to-parameter ratios (>15:1) ensures accurate structure refinement .

Q. What methodologies are employed to study the compound’s reactivity in heteroannulation or spiroheterocycle synthesis?

The compound acts as a hydrazonyl halide precursor for pyrazole, triazole, or indole derivatives. Key steps include:

  • Cyclocondensation : Reacting with β-keto esters or enamines under acidic or thermal conditions.
  • Catalysis : Phosphoric acid catalysts enable enantioselective indole insertions (e.g., forming ethyl 2-(4-bromophenyl)-2-(5-methoxy-1H-indol-3-yl)acetate) . Monitoring reaction progress via TLC (chloroform:methanol, 7:3) and optimizing solvent polarity (e.g., DMF for polar intermediates) improve yields .

Q. How can computational tools complement experimental data in predicting reactivity or spectroscopic behavior?

  • DFT calculations : Predict optimized geometries, vibrational frequencies (IR), and NMR chemical shifts using Gaussian or ORCA software.
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) for derivatives .
  • Crystallographic software : SHELXPRO and Mercury visualize hydrogen-bonding networks and packing motifs .

Methodological Best Practices

  • Synthesis : Use anhydrous ethanol and freshly prepared diazonium salts to avoid hydrolysis byproducts .
  • Crystallization : Slow cooling (0.5°C/min) minimizes defects. For air-sensitive compounds, employ Schlenk techniques .
  • Data validation : Cross-check SCXRD results with CIF validation tools (e.g., checkCIF) and deposit structures in the Cambridge Structural Database .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate
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Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate

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